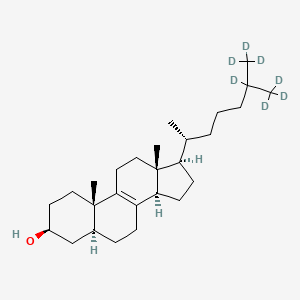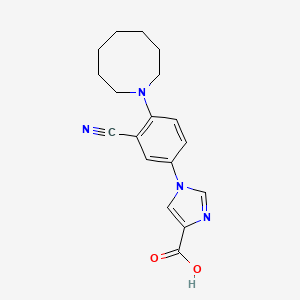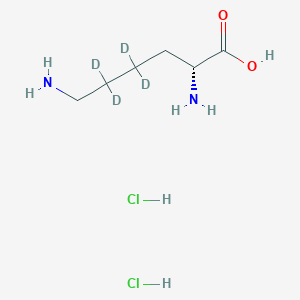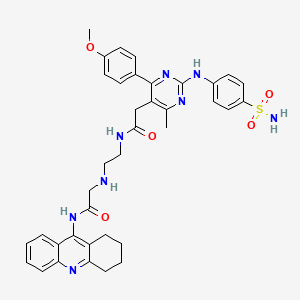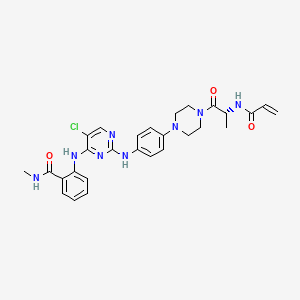
Fak-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fak-IN-2 is a potent and orally active inhibitor of focal adhesion kinase, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. This compound has shown significant anti-tumor activity by inhibiting the autophosphorylation of focal adhesion kinase, thereby preventing tumor cell formation, migration, and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fak-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and reproducibility. This process includes the optimization of reaction conditions, purification methods, and quality control measures to meet industrial standards. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to ensure the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fak-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory properties.
Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
Fak-IN-2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of focal adhesion kinase in various chemical processes.
Biology: this compound is employed in biological studies to investigate the mechanisms of cell adhesion, migration, and survival.
Mechanism of Action
Fak-IN-2 exerts its effects by covalently inhibiting the autophosphorylation of focal adhesion kinase, thereby preventing the activation of downstream signaling pathways involved in cell adhesion, migration, and survival. The inhibition of focal adhesion kinase leads to the disruption of tumor cell formation and migration, ultimately inducing apoptosis. This compound targets the focal adhesion kinase signaling pathway, which is crucial for the progression and metastasis of various cancers .
Comparison with Similar Compounds
Fak-IN-2 is unique among focal adhesion kinase inhibitors due to its potent and selective inhibition of focal adhesion kinase. Similar compounds include:
Defactinib: Another focal adhesion kinase inhibitor with anti-cancer properties.
GSK2256098: A focal adhesion kinase inhibitor used in preclinical studies for cancer therapy.
IN10018: A focal adhesion kinase inhibitor with promising anti-tumor activity.
This compound stands out due to its high potency, oral bioavailability, and ability to induce apoptosis in tumor cells, making it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C28H31ClN8O3 |
|---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
2-[[5-chloro-2-[4-[4-[(2R)-2-(prop-2-enoylamino)propanoyl]piperazin-1-yl]anilino]pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C28H31ClN8O3/c1-4-24(38)32-18(2)27(40)37-15-13-36(14-16-37)20-11-9-19(10-12-20)33-28-31-17-22(29)25(35-28)34-23-8-6-5-7-21(23)26(39)30-3/h4-12,17-18H,1,13-16H2,2-3H3,(H,30,39)(H,32,38)(H2,31,33,34,35)/t18-/m1/s1 |
InChI Key |
SQMGCXJZSMCVHC-GOSISDBHSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)NC(=O)C=C |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



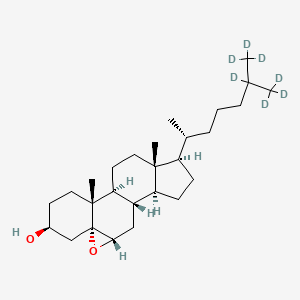

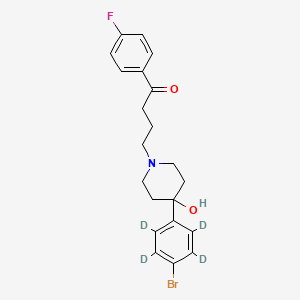

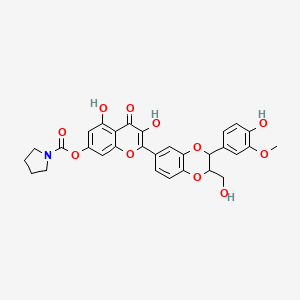
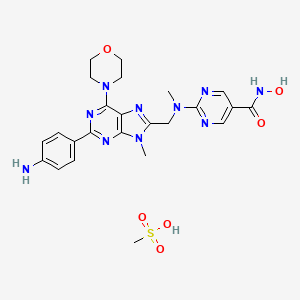
![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
